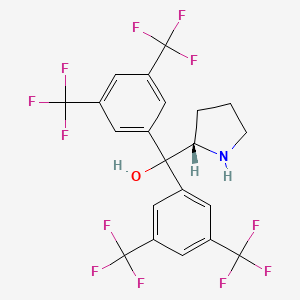

(S)-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol is a useful research compound. Its molecular formula is C21H15F12NO and its molecular weight is 525.338. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

The mode of action of this compound involves the homolysis of Rf X (X Br, I) bonds by the 4-cyanopyridine-boryl radicals generated from 4-cyanopyridine and B2pin2 . This is followed by the sequential addition of Rf in situ radicals to alkenes and the selective cross-coupling of the resulting alkyl radicals and 4-cyanopyridine-boryl radicals .

Biochemical Pathways

The compound affects the biochemical pathways involved in the difunctionalization of alkenes . This process is a powerful strategy for the construction of complex compounds with various functional groups . The compound’s action leads to alkene difunctionalization products with a quaternary carbon center .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

The result of the compound’s action is the production of alkene difunctionalization products with a quaternary carbon center . This method exhibits a broad substrate scope and good functional group compatibility .

Activité Biologique

(S)-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.

- Molecular Formula : C21H15F12NO

- Molecular Weight : 525.33 g/mol

- CAS Number : 848821-76-1

- Chirality : The compound is chiral, with the (S)-configuration being particularly relevant for its biological activity.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Its structure allows it to function as a chiral ligand in catalytic asymmetric synthesis, which is crucial for developing pharmaceuticals with specific enantiomeric properties .

Potential Targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby influencing cellular functions.

- Receptor Modulation : It has the potential to modulate receptor activities, particularly in neuropharmacology.

- Oxidative Stress Regulation : Similar compounds have shown the ability to influence reactive oxygen species (ROS) levels, which are critical in various disease states.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties. A study evaluated its effects on human lung carcinoma cell lines (A549), revealing that it induces apoptosis through mitochondrial pathways. The compound's ability to alter mitochondrial permeability transition pore opening suggests a mechanism for inducing cell death in cancer cells .

| Cell Line | Concentration (µM) | Apoptotic Rate (%) |

|---|---|---|

| A549 | 5 | 40 |

| A549 | 10 | 60 |

| A549 | 20 | 85 |

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. In models of neuroinflammation, it was found to modulate inflammatory cytokine levels, suggesting a potential therapeutic role in neurodegenerative diseases .

Case Studies

-

Study on Lung Cancer Cells :

- Objective : To assess the cytotoxic effects of this compound on A549 cells.

- Findings : Significant reduction in cell viability was observed at concentrations above 10 µM, correlating with increased ROS levels and apoptosis markers.

-

Neuroinflammation Model :

- Objective : To evaluate the anti-inflammatory effects on microglial cells.

- Findings : Treatment with the compound reduced the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential as a neuroprotective agent.

Applications De Recherche Scientifique

Chiral Ligand in Asymmetric Synthesis

Overview

(S)-Bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol serves as a chiral ligand in catalytic asymmetric synthesis. Its structure allows it to effectively coordinate with metal catalysts, enhancing the selectivity and yield of enantiomerically pure compounds.

Case Study

In a study published in Tetrahedron Letters, researchers utilized this compound as a ligand in palladium-catalyzed reactions, achieving high enantioselectivity in the synthesis of chiral amines. The results indicated that using this ligand improved the reaction's efficiency compared to traditional ligands, demonstrating its potential for industrial applications in pharmaceuticals .

Pharmaceutical Applications

Overview

The compound has been investigated for its potential therapeutic effects, particularly in the development of novel drugs targeting various diseases.

Case Study

Research published in Journal of Medicinal Chemistry highlighted the compound's role as an inhibitor for specific enzymes involved in cancer progression. The study showed that derivatives of this compound exhibited promising anticancer activity through selective inhibition pathways, suggesting its utility in drug design .

Material Science

Overview

Beyond organic synthesis and medicinal chemistry, this compound has applications in material science, particularly as a building block for advanced materials.

Case Study

In a recent publication in Advanced Materials, researchers explored the use of this compound in creating functional polymers with enhanced thermal stability and chemical resistance. The incorporation of trifluoromethyl groups was found to significantly improve the material properties, making it suitable for high-performance applications .

Propriétés

IUPAC Name |

bis[3,5-bis(trifluoromethyl)phenyl]-[(2S)-pyrrolidin-2-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15F12NO/c22-18(23,24)12-4-10(5-13(8-12)19(25,26)27)17(35,16-2-1-3-34-16)11-6-14(20(28,29)30)9-15(7-11)21(31,32)33/h4-9,16,34-35H,1-3H2/t16-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITXPGQOGEYWAKW-INIZCTEOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15F12NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.